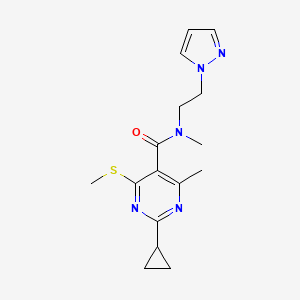

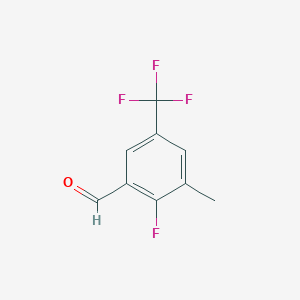

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (FMTA) is a fluorinated aldehyde that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a strong odor. It is soluble in organic solvents and is relatively stable in air. FMTA is used in organic synthesis, as a reagent in analytical chemistry, and as a reagent in the synthesis of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Fluoroalkylation in Aqueous Media

Fluoroalkylated compounds, like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, are pivotal in the development of pharmaceuticals and agrochemicals due to their unique effects on the molecules' properties. Recent advancements have emphasized environment-friendly fluoroalkylation reactions, utilizing water or its presence to incorporate fluorinated groups into target molecules under mild conditions. This green chemistry approach highlights the significance of these compounds in synthesizing new materials with less environmental impact (Hai‐Xia Song et al., 2018).

Polymerization of Aldehydes

The polymerization of aldehydes, including those substituted with fluoroalkyl groups, explores their application in creating new polymers. These compounds undergo polymerization to form materials with potential practical applications. The study on polymerization mechanisms, properties of resulting polymers, and their future applications indicates the versatility of fluoroalkylated aldehydes in material science (P. Kubisa et al., 1980).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, structurally related to fluoroalkylated compounds, demonstrate the utility of fluoroalkylation in supramolecular chemistry. These compounds form one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, showcasing the role of fluoroalkylation in enhancing molecular self-assembly and potential applications in nanotechnology and biomedical fields (S. Cantekin et al., 2012).

Fluorinated Liquid Crystals

The incorporation of fluoro substituents into liquid crystals significantly alters their properties, such as melting points and mesophase morphologies. This modification is crucial for tailoring liquid crystal materials for specific applications in displays and other photonic devices, highlighting the impact of fluoroalkylated compounds on material properties (M. Hird, 2007).

Fluorocarbon Refrigerants

The evolution of fluorocarbon synthesis for use as refrigerants showcases the importance of fluoroalkylated compounds in environmental and industrial applications. These compounds, developed over generations from CFCs to HFOs, illustrate the ongoing efforts to produce environmentally friendly refrigerants with lower global warming potentials, emphasizing the role of fluoroalkylation in addressing climate change (Alexandre J. Sicard et al., 2020).

Eigenschaften

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNKYIORSOLYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2535379.png)

![N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2535380.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2535382.png)

![N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2535383.png)

![N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2535385.png)

![4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2535396.png)